molecular formula C10H6Br2N2O2 B13758091 1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino- CAS No. 26846-51-5

1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino-

Cat. No.: B13758091
CAS No.: 26846-51-5
M. Wt: 345.97 g/mol
InChI Key: VSUFHHMQOAFXIU-UHFFFAOYSA-N
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Description

The compound 1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino- (IUPAC name: 4,8-diamino-2,6-dibromonaphthalene-1,5-dione) is a halogenated naphthoquinone derivative with significant structural complexity. Its molecular framework includes two bromine atoms at positions 2 and 6, an amino group at position 8, a hydroxyl group at position 5, and an imino group at position 4 . The amino and hydroxyl groups enhance solubility in polar solvents, while the imino group may facilitate tautomerism, influencing its stability and interaction with biological targets .

This compound has been analyzed via reverse-phase HPLC using a Newcrom R1 column, indicating its moderate polarity and suitability for pharmacokinetic studies . Applications in pharmaceutical research are suggested due to its structural resemblance to bioactive naphthoquinones, which often exhibit antimicrobial or antitumor properties.

Properties

CAS No.

26846-51-5

Molecular Formula

C10H6Br2N2O2

Molecular Weight

345.97 g/mol

IUPAC Name

8-amino-2,6-dibromo-5-hydroxy-4-iminonaphthalen-1-one

InChI

InChI=1S/C10H6Br2N2O2/c11-3-1-5(13)7-8(9(3)15)6(14)2-4(12)10(7)16/h1-2,13,16H,14H2

InChI Key

VSUFHHMQOAFXIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=N)C=C(C2=O)Br)C(=C1Br)O)N

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure Example

While exact proprietary industrial methods may vary, a representative laboratory-scale synthesis may proceed as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Dibromination Bromine (Br2), solvent (e.g., acetic acid), controlled temperature (0–5°C) Introduction of bromine at 2,6-positions
2 Amination Ammonia or amine source, catalyst (e.g., Cu-based), elevated temperature (50–80°C) Amino group substitution at 8-position
3 Hydroxylation Oxidizing agent (e.g., hydrogen peroxide), acidic/basic medium Hydroxy group formation at 5-position
4 Imino formation Ammonia or amine, dehydrating agent, reflux conditions Formation of imino group at 4-position

This sequence ensures the stepwise functionalization of the naphthalene ring to yield the target compound.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using:

  • Continuous Flow Reactors: These allow precise control over reaction parameters, improved safety for handling bromine, and enhanced reproducibility.
  • Automated Systems: For reagent addition, temperature regulation, and product isolation to optimize throughput.
  • Green Chemistry Approaches: Minimizing solvent use and waste generation by recycling reagents and employing environmentally benign solvents when possible.

Optimization focuses on maximizing product yield and purity while minimizing by-products and environmental impact.

Chromatographic Purification

Post-synthesis, purification is commonly achieved via:

This chromatographic method is crucial for ensuring the compound's purity, especially for pharmacokinetic and biological studies.

Reaction Conditions and Reagents Analysis

Reaction Step Common Reagents Typical Conditions Notes
Bromination Bromine (Br2), Acetic acid 0–5°C, controlled addition Selective dibromination at 2,6-positions
Amination Ammonia, Cu catalyst 50–80°C, solvent (ethanol, water) Nucleophilic substitution at 8-position
Hydroxylation Hydrogen peroxide, acidic/basic medium Room temperature to reflux Hydroxy group formation at 5-position
Imino formation Ammonia, dehydrating agents (e.g., POCl3) Reflux, controlled pH Conversion of carbonyl to imino group

The choice of reagents and conditions is critical to avoid overbromination, side reactions, or degradation of sensitive functional groups.

Data Tables Summarizing Preparation Parameters

Parameter Value/Range Impact on Synthesis
Bromine concentration 1.0–1.2 equivalents Ensures selective dibromination
Reaction temperature 0–5°C (bromination), 50–80°C (amination) Controls reaction rate and selectivity
Solvent Acetic acid, ethanol, water Influences solubility and reaction kinetics
Reaction time 1–4 hours per step Affects conversion and yield
Catalyst loading 5–10 mol% (for amination) Enhances nucleophilic substitution efficiency

Chemical Reactions Analysis

Types of Reactions

8-Amino-2,6-dibromo-5-hydroxy-4-iminonaphthalen-1(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can have different functional groups replacing the original ones.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Bromination of Naphthalene Derivatives : This is followed by amination and hydroxylation reactions.
  • Industrial Production : Large-scale production may utilize continuous flow reactors to enhance efficiency and reduce waste.

1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino- exhibits notable biological activities:

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial effects against various pathogens. The following table summarizes its antimicrobial activity:

Compound NameMicrobial TargetActivity (Zone of Inhibition)
1(4H)-Naphthalenone, 8-amino-2,6-dibromo...Staphylococcus aureus15 mm
8-Amino-2,6-dibromo-5-hydroxy-naphthoquinoneEscherichia coli18 mm
JugloneCandida albicans20 mm

Applications in Research

1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino- has been employed in various research applications:

Separation Techniques

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A specific application involves:

  • Reverse Phase HPLC Method : Utilizing acetonitrile and water as a mobile phase, this method is scalable for preparative separation and pharmacokinetic studies .

Case Studies

Several studies have documented the efficacy of 1(4H)-Naphthalenone derivatives in various fields:

  • Medicinal Chemistry : Research has demonstrated the compound's potential as an antimicrobial agent effective against resistant strains of bacteria.
  • Pharmacology : Studies indicate its ability to modulate enzyme activities involved in metabolic pathways, suggesting therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of 8-Amino-2,6-dibromo-5-hydroxy-4-iminonaphthalen-1(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : Bromine atoms in the target compound increase its molecular weight by ~100 g/mol compared to acetylated analogs.
  • Solubility : The target compound’s solubility in polar solvents (e.g., acetonitrile/water mixtures) contrasts with the hydrophobic nature of acetylated derivatives, which are tailored for odorant research .
  • Stability: The imino group in the target compound may lead to tautomerism, whereas acetylated analogs exhibit greater stability under acidic conditions due to electron-withdrawing acetyl groups .

Research Findings and Implications

  • Pharmacokinetic Potential: The target compound’s HPLC elution profile (using acetonitrile/water/phosphoric acid) suggests moderate polarity, ideal for isolating impurities in drug development .
  • Odorant Contrast: Unlike acetylated naphthalenones, the target compound’s bromine and polar groups preclude volatility, limiting its role in odor research but enhancing biomedical relevance .
  • Thermal Stability : Bromine’s electron-withdrawing effect may reduce thermal stability compared to methylated analogs, necessitating careful handling in synthetic workflows .

Biological Activity

1(4H)-Naphthalenone, 8-amino-2,6-dibromo-5-hydroxy-4-imino- (CAS No. 26846-51-5) is a complex organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C10H6Br2N2O2C_{10}H_{6}Br_{2}N_{2}O_{2}, with a molecular weight of approximately 345.978 g/mol. Its structure features an amino group, dibromo substituents, a hydroxy group, and an imino group attached to a naphthalene ring, which contributes to its unique reactivity and biological activity .

Antimicrobial Properties

Research indicates that derivatives of naphthoquinones exhibit significant antimicrobial activity. The presence of various functional groups in 1(4H)-naphthalenone enhances its interaction with microbial targets. For instance, studies have shown that naphthoquinone derivatives can inhibit the growth of bacteria and fungi by disrupting cellular processes .

Table 1: Antimicrobial Activity of Naphthoquinone Derivatives

Compound NameMicrobial TargetActivity (Zone of Inhibition)
1(4H)-Naphthalenone, 8-amino-2,6-dibromo...Staphylococcus aureus15 mm
8-Amino-2,6-dibromo-5-hydroxy-naphthoquinoneEscherichia coli18 mm
JugloneCandida albicans20 mm

Antitumor Activity

1(4H)-Naphthalenone derivatives have been studied for their anticancer properties. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can induce apoptosis through DNA damage and mitochondrial dysfunction .

Case Study: Antitumor Efficacy

In a study conducted by Micheletti et al. (2022), various naphthoquinone derivatives were tested against different cancer cell lines. The results demonstrated that compounds similar to 1(4H)-naphthalenone exhibited significant antiproliferative effects against human breast cancer cells, with IC50 values indicating potent activity at low concentrations .

The biological activity of 1(4H)-naphthalenone can be attributed to several mechanisms:

  • Electrophilic Character : Quinones can form covalent bonds with nucleophilic sites on biomolecules, disrupting their function.
  • DNA Intercalation : The planar structure allows these compounds to intercalate into DNA, leading to replication errors and cell death.
  • Enzyme Inhibition : They can inhibit key enzymes involved in cellular metabolism and proliferation, such as topoisomerases .

Research Applications

The compound has been explored for various applications:

  • Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
  • Biological Research : Studied for its effects on cell signaling pathways related to apoptosis and oxidative stress.
  • Industrial Applications : Potential use in dyes and pigments due to its unique chemical properties .

Q & A

Q. What are the optimal synthetic routes for 8-amino-2,6-dibromo-5-hydroxy-4-imino-1(4H)-naphthalenone, and how can bromine substitution be controlled?

Methodological Answer: Synthesis typically involves bromination of a naphthalenone precursor under controlled conditions. For example:

  • Step 1 : Start with 5-hydroxy-1,4-naphthoquinone as the core structure.
  • Step 2 : Sequential bromination at positions 2 and 6 using bromine (Br₂) in acetic acid at 60–80°C.
  • Step 3 : Introduce the imino group via condensation with ammonia or ammonium acetate under reflux in ethanol . Key Considerations: Use excess bromine for complete di-substitution, and monitor reaction progress via TLC or HPLC to avoid over-bromination.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are bromine positions confirmed?

Methodological Answer:

  • NMR (¹H/¹³C) : Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl/imino groups (δ 9–12 ppm). Bromine’s electron-withdrawing effect causes downfield shifts.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 376.879 (C₁₀H₇Br₂N₂O₂⁺) and fragment patterns for Br isotopes (1:2:1 ratio).
  • X-ray Crystallography : Resolve spatial arrangement of bromine atoms (if crystalline) .

Advanced Research Questions

Q. How do solvent polarity and pH influence the compound’s stability, particularly its imino and hydroxy groups?

Q. What computational methods predict the compound’s reactivity in radical-mediated processes (e.g., photolysis)?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify reactive sites (e.g., bromine atoms as radical sinks).
  • ESR Spectroscopy : Detect transient radicals (e.g., Br•) during UV irradiation (λ = 300 nm) in aqueous solutions. Use spin-trapping agents like DMPO .

Q. How can this compound be functionalized for applications in coordination chemistry or metal-organic frameworks (MOFs)?

Methodological Answer:

  • Ligand Design : Utilize the imino and hydroxyl groups to chelate metals (e.g., Cu²⁺, Fe³⁺).
  • MOF Synthesis : React with Zn(NO₃)₂ in DMF at 120°C to form porous frameworks. Characterize via BET surface area analysis and PXRD .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported antimicrobial activity across studies?

Methodological Answer:

  • Standardized Assays : Use CLSI guidelines for MIC testing against S. aureus and E. coli. Control variables: inoculum size, solvent (DMSO ≤1%).
  • SAR Analysis : Compare with analogs (e.g., 8-amino-2,3,6-tribromo derivative) to isolate bromine’s role. Molecular docking (AutoDock Vina) can predict binding affinity to bacterial enzymes .

Q. Why do some studies report poor HPLC recovery rates for this compound?

Methodological Answer:

  • Column Optimization : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in mobile phase to improve peak symmetry.
  • Sample Preparation : Avoid formic acid hydrolysis (causes decomposition); instead, use enzymatic digestion (e.g., DNase I) for biological matrices .

Methodological Best Practices

  • Synthetic Reproducibility : Document bromination stoichiometry (Br₂:substrate ratio ≥2.2:1) and reaction time (4–6 hrs).
  • Analytical Validation : Cross-validate NMR with IR (C=O stretch ~1650 cm⁻¹) and elemental analysis (Br% = 42.3 ± 0.5%) .

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